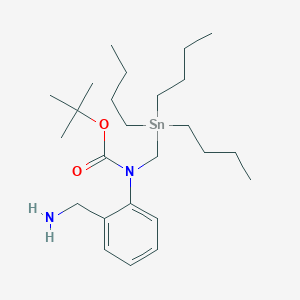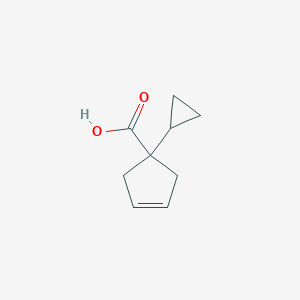
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid is an organic compound characterized by a cyclopropyl group attached to a cyclopentene ring, which in turn is bonded to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the action of alkali on ethyl γ-chlorobutyrate . These methods are scalable and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, the compound can undergo cycloaddition reactions with alkenes to form cyclopropane derivatives . These reactions are facilitated by the formation of carbenes or carbenoids, which are highly reactive intermediates.
Comparación Con Compuestos Similares
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be compared with other cycloalkane derivatives:
Cyclopropane: Similar in reactivity due to the strained ring structure, but lacks the carboxylic acid group.
Cyclopentane: Less reactive due to the absence of the cyclopropyl group and the double bond.
Cyclohexane: More stable and less reactive compared to cyclopropylcyclopentene derivatives.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-cyclopropylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9(7-3-4-7)5-1-2-6-9/h1-2,7H,3-6H2,(H,10,11) |
Clave InChI |
WZYQWSLDRGYGAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CC=CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


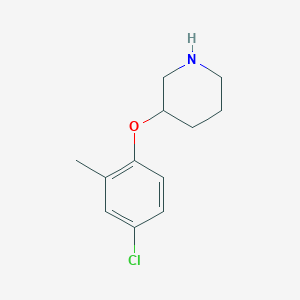
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
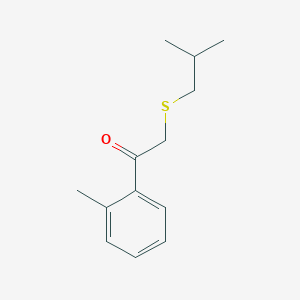
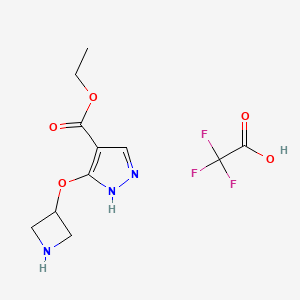
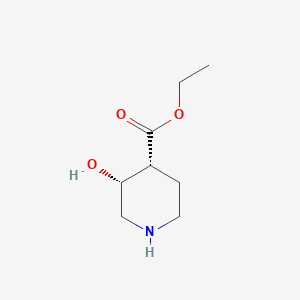
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)


![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)

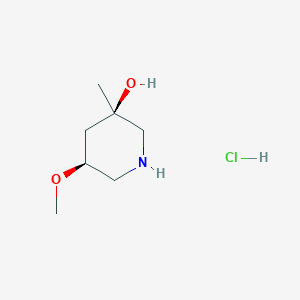

![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
